6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine
Description
6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine is a pyridazine derivative featuring a chloro-substituted pyridazine core and a 4-methylbenzylamine side chain. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and material science applications. Its molecular formula is C₁₂H₁₂ClN₃ (molecular weight: 233.7 g/mol).
Properties
IUPAC Name |
6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9-2-4-10(5-3-9)8-14-12-7-6-11(13)15-16-12/h2-7H,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHUYDCXSHGBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625645 | |
| Record name | 6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919522-37-5 | |
| Record name | 6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 4-methylbenzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
The compound 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine is a pyridazine derivative that has garnered attention in various scientific research applications. This article will explore its chemical properties, biological activities, and potential applications across different fields, supported by comprehensive data tables and case studies.
Anticancer Research
One of the notable applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the pyridazine structure can enhance its selectivity and potency against tumor cells while minimizing toxicity to normal cells.
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial and fungal pathogens. This property makes it a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of pyridazine derivatives. The ability to cross the blood-brain barrier and modulate neuroinflammatory pathways positions this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Polymer Chemistry
In material science, pyridazine derivatives are being investigated for their utility in polymer chemistry. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties, making it suitable for high-performance materials.
Photovoltaic Devices
Emerging research suggests that compounds like this compound may have applications in organic photovoltaic devices due to their electronic properties. Their ability to act as electron donors or acceptors can be harnessed to improve the efficiency of solar cells.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of pyridazine derivatives, including this compound, exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial activity of several pyridazine derivatives, including our compound of interest. The results indicated that it showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
The table below compares the target compound with structurally related pyridazine derivatives, focusing on substituents, molecular properties, and physical
Key Observations:
Substituent Effects on Melting Points :
- The nitro group in Compound 12 (m.p. 182–183°C) increases polarity and intermolecular interactions compared to the methoxy-substituted Compound 13 (m.p. 123–125°C) .
- Electron-withdrawing groups (e.g., nitro, chloro) generally elevate melting points relative to electron-donating groups (e.g., methoxy, methyl).
Molecular Weight Trends :
- Fluorine substitution (Compound 9 , 12 ) reduces molecular weight compared to methyl or methoxy analogs.
- Methoxybenzyl derivatives (Compound 20 ) exhibit higher molecular weights due to the oxygen atom.
Structural and Electronic Comparisons
Crystallographic Data :
- Electron-Donating vs. Nitro (Compound 12) and fluoro (Compound 9, 12) groups reduce electron density, favoring interactions with polar biological targets.
Biological Activity
6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine is a compound belonging to the pyridazine family, characterized by its unique molecular structure which includes a chlorine atom at the 6-position and a 4-methylphenyl group. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyridazine with 4-methylbenzylamine. This reaction is generally performed in solvents such as ethanol or methanol under reflux conditions. Post-reaction, the product is isolated through filtration and purified using recrystallization techniques.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in the following table:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown anticancer potential . Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and liver cancer cells. The mechanism of action is believed to involve modulation of specific molecular targets, such as receptors or enzymes involved in cancer cell proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various physiological effects. Ongoing research aims to elucidate these mechanisms further and identify specific targets relevant to its antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of several pyridazine derivatives, this compound was found to exhibit superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives tested .
- Anticancer Properties : A recent investigation into the anticancer properties of this compound highlighted its effectiveness against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .
Q & A
Q. What are the common synthetic routes for 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves condensation of substituted pyridazine precursors with benzylamine derivatives. Key steps include:
- Chlorination : Introducing the chloro group at the 6-position of pyridazine using POCl₃ or PCl₃ under reflux .
- Benzylation : Coupling 4-methylbenzylamine via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (80–100°C), solvent polarity (DMF or THF), and stoichiometric excess of the amine (1.2–1.5 eq) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm for pyridazine and benzyl groups), the methylene bridge (CH₂, δ ~4.5 ppm), and the methyl group (δ ~2.3 ppm) .
- ¹³C NMR : Confirm the chloro-substituted pyridazine (C-Cl at ~150 ppm) and benzyl carbons (C-Ar at ~130 ppm) .
- IR : Identify N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Advanced Research Questions
Q. What crystallographic parameters are critical for resolving the molecular conformation of this compound via X-ray diffraction?
Methodological Answer:
- Unit Cell Parameters : Monoclinic systems (e.g., space group P2/c) with cell dimensions a ≈ 14.6 Å, b ≈ 10.9 Å, c ≈ 17.5 Å, and β ≈ 126.4° are typical for pyridazine derivatives .
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker APEX II) with Mo-Kα radiation (λ = 0.71073 Å). Ensure a data-to-parameter ratio >15 to refine structures accurately .
- Refinement : Apply the SHELXL package with R-factor thresholds (<0.05) and validate hydrogen bonding (N-H⋯N/O interactions) to stabilize the crystal lattice .
Q. How can structure-activity relationship (SAR) studies guide the design of pyridazin-3-amine derivatives with enhanced antileukemic activity?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methylphenyl moiety to enhance lipophilicity and membrane permeability .
- Biological Assays : Screen analogs against leukemia cell lines (e.g., K562) using MTT assays. Compare IC₅₀ values to correlate substituent effects (e.g., fluoro vs. chloro) with potency .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict activity cliffs and prioritize synthetic targets .
Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .
- Dosing Regimens : Optimize administration routes (e.g., intraperitoneal vs. oral) and frequency to maintain therapeutic concentrations .
- Orthogonal Assays : Validate in vitro hits using ex vivo models (e.g., patient-derived xenografts) to bridge translational gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
